2-Methoxy-5-methylphenylmagnesium bromide
Overview
Description
2-Methoxy-5-methylphenylmagnesium bromide is a chemical compound with the molecular formula C8H9BrMgO and a molecular weight of 225.37 . It is also known by its IUPAC name, magnesium;1-methoxy-4-methylbenzene-6-ide;bromide .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-methylphenylmagnesium bromide consists of a benzene ring substituted with a methoxy group and a methyl group. The benzene ring is also bonded to a magnesium atom, which in turn is bonded to a bromide ion .Scientific Research Applications
Synthesis Applications
2-Methoxy-5-methylphenylmagnesium bromide is utilized in various synthesis processes in organic chemistry. For instance, it has been used in the synthesis of 3-carbomethoxy-3,4-dialkylcyclohexanones, demonstrating its role in the uncatalyzed 1,4-addition to methyl 5-methoxy-1,5-cyclohexadienylcarboxylate (Grootaert, Mijngheer, & Clercq, 1982). Furthermore, this compound has been part of reactions forming 2-(2′-hydroxyphenyl)pyridine-N-oxide via a reaction with 2-nitropyridine-N-oxide (Antkowiak & Gessner, 1984).
In Organometallic Chemistry
This chemical also finds importance in organometallic chemistry. It is involved in the addition of organometallic reagents to acyloxathianes, showcasing its versatility in reactions with different organometallic compounds (Bai & Eliel, 1992).
Role in Aromatic Arylation
The aromatic arylation of ortho-substituted azobenzenes with phenylmagnesium bromide has been investigated using derivatives of 2-methoxy-5-methylphenylmagnesium bromide. This illustrates its application in modifying the reactivity and properties of aromatic compounds (Bozzini, Risaliti, & Stener, 1970).
Contribution to Total Synthesis
It plays a significant role in the total synthesis of complex organic molecules. An example is its use in the enantioselective total synthesis of (+)-atisirene through a series of reactions including 1,6-conjugate addition (Ihara, Toyota, Fukumoto, & Kametani, 1986).
In Labelled Compound Synthesis
This compound has been utilized in the synthesis of labelled compounds for metabolic studies, highlighting its importance in producing compounds with specific isotopic labels (Mounetou, Poisson, Monteil, & Madelmont, 1998).
Mechanistic Studies in Organic Reactions
It contributes to understanding the mechanisms of reactions involving Grignard reagents. For example, it was used to study the reaction mechanism between Grignard reagents and nitroarenes (Bartoli et al., 1985).
properties
IUPAC Name |
magnesium;1-methoxy-4-methylbenzene-6-ide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCFLMZNJOMUCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylphenylmagnesium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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